molecular formula C16H13ClN2O6 B2649900 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide CAS No. 1171792-46-3

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide

Cat. No.: B2649900
CAS No.: 1171792-46-3
M. Wt: 364.74
InChI Key: DFDGJGKUHPJWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide is a synthetic organic compound that features a benzodioxole moiety, a chloro-nitrobenzamide group, and an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chlorobenzamide: Similar structure but without the nitro group.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide: Similar structure but without the chloro group.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O6/c17-12-3-1-10(7-13(12)19(21)22)16(20)18-5-6-23-11-2-4-14-15(8-11)25-9-24-14/h1-4,7-8H,5-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGJGKUHPJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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